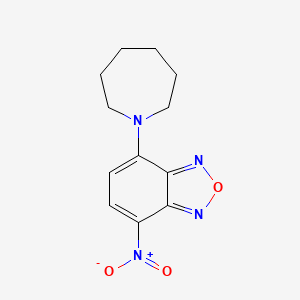
4-(1-azepanyl)-7-nitro-2,1,3-benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-azepanyl)-7-nitro-2,1,3-benzoxadiazole, also known as ANBDQ, is a fluorescent probe used in biochemical and physiological research. It is a synthetic compound that is used to study the structural and functional properties of proteins and other biomolecules. ANBDQ is widely used in the field of biochemistry and is an important tool for understanding the mechanisms of various biological processes.
Mécanisme D'action
4-(1-azepanyl)-7-nitro-2,1,3-benzoxadiazole works by binding to proteins and other biomolecules and undergoing a conformational change that results in fluorescence. The fluorescence intensity of this compound is dependent on the local environment of the molecule to which it is bound. This property makes this compound a valuable tool for studying the structural and functional properties of proteins and other biomolecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not affect cell viability or cause toxicity at the concentrations used in scientific research. However, it is important to note that this compound is a synthetic compound and should be handled with care to avoid any potential hazards.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-azepanyl)-7-nitro-2,1,3-benzoxadiazole has several advantages as a fluorescent probe for scientific research. It is highly sensitive and specific, allowing for precise measurements of protein conformational changes and binding interactions. It is also stable and easy to use, making it a popular choice for many researchers. However, this compound does have some limitations. It is not suitable for studying proteins that are located inside the cell or for studying protein-protein interactions that occur in complex biological systems.
Orientations Futures
4-(1-azepanyl)-7-nitro-2,1,3-benzoxadiazole has many potential future applications in scientific research. One possible direction is the development of new and improved fluorescent probes that are more sensitive and specific than this compound. Another direction is the use of this compound in combination with other techniques such as X-ray crystallography and NMR spectroscopy to obtain a more comprehensive understanding of protein structure and function. Additionally, this compound could be used to study the effects of drugs and other small molecules on protein conformational changes and binding interactions, leading to the development of new therapeutics for a variety of diseases.
Méthodes De Synthèse
4-(1-azepanyl)-7-nitro-2,1,3-benzoxadiazole is synthesized through a multi-step process that involves the reaction between 7-nitro-2,1,3-benzoxadiazole and 1-azepanamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product. The final product is obtained through purification and characterization techniques such as chromatography and spectroscopy.
Applications De Recherche Scientifique
4-(1-azepanyl)-7-nitro-2,1,3-benzoxadiazole is widely used in scientific research to study the structure and function of proteins and other biomolecules. It is used as a fluorescent probe to monitor the conformational changes and binding interactions of proteins. This compound is also used to study the enzymatic activity of proteins and to investigate the mechanisms of various biological processes such as protein folding, protein-protein interactions, and protein-ligand interactions.
Propriétés
IUPAC Name |
7-(azepan-1-yl)-4-nitro-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c17-16(18)10-6-5-9(11-12(10)14-19-13-11)15-7-3-1-2-4-8-15/h5-6H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXDTEHNGZLGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(3-methoxyphenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxo-1-phenylethanone](/img/structure/B5007291.png)

![1-[(4-bromophenyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5007293.png)
![N-[4-(2-methoxyphenoxy)phenyl]acetamide](/img/structure/B5007304.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5007310.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5007311.png)
![N-(2-methoxy-5-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5007316.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5007322.png)


![4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5007373.png)
![4-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5007383.png)
![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide](/img/structure/B5007390.png)